2',7'-Dibromofluorescein

CAS No.: 25709-81-3

Cat. No.: VC8178250

Molecular Formula: C20H10Br2O5

Molecular Weight: 490.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25709-81-3 |

|---|---|

| Molecular Formula | C20H10Br2O5 |

| Molecular Weight | 490.1 g/mol |

| IUPAC Name | 2',7'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

| Standard InChI | InChI=1S/C20H10Br2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H |

| Standard InChI Key | YNBZQSXWRWAXMV-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

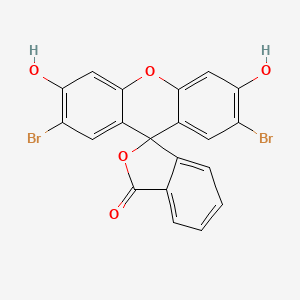

2',7'-Dibromofluorescein (PubChem CID: 117608) is a brominated aromatic compound with the systematic IUPAC name 2',7'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one . Its molecular formula is C₂₀H₁₀Br₂O₅, yielding a molecular weight of 490.1 g/mol . The spirocyclic structure consists of a xanthene moiety fused to a benzofuran ring, with hydroxyl groups at the 3' and 6' positions and bromine atoms at the 2' and 7' positions (Figure 1) .

Key Structural Features:

-

Xanthene Core: A tricyclic system comprising two benzene rings fused via an oxygen-containing pyran ring.

-

Bromine Substituents: Electrophilic bromine atoms at positions 2' and 7' enhance molecular polarity and influence electronic interactions .

-

Hydroxyl Groups: The 3' and 6' hydroxyl groups contribute to solubility in polar solvents and participate in hydrogen bonding .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 490.1 g/mol | |

| Water Solubility | Moderate (exact data pending) | |

| Melting Point | ≥300°C (decomposes) | |

| Stability | Sensitive to strong oxidizers |

The compound’s solubility in aqueous solutions is pH-dependent, with deprotonation of hydroxyl groups enhancing solubility under alkaline conditions . Its green crystalline appearance and odorless nature make it suitable for laboratory use .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 2',7'-Dibromofluorescein typically involves bromination of fluorescein precursors. A modified Friedel-Crafts alkylation method, adapted from dichlorofluorescein synthesis , employs phthalic anhydride and resorcinol under catalytic conditions.

-

Reactants: Phthalic anhydride (1 mmol), resorcinol (2 mmol).

-

Catalyst: Zn-TiO nanocomposite (10 mol%).

-

Conditions: Neat reaction at 160°C for 1.5 hours.

-

Workup: Dissolution in NaOH, acidification with HCl to precipitate product.

Bromination is achieved using bromine or N-bromosuccinimide (NBS) in acetic acid, selectively substituting hydrogen atoms at the 2' and 7' positions . Yield optimization requires precise stoichiometric control to avoid over-bromination.

Structural Analogs and Derivatives

-

Merbromin: A mercury-containing analog (C₂₀H₁₀Br₂HgNa₂O₆) used as a topical antiseptic .

-

Eosin Y: Tetrabromofluorescein, a histochemical stain with similar DUSP inhibitory activity .

-

2',7'-Dichlorofluorescein: Chlorine-substituted variant synthesized via analogous routes .

Biochemical Activity and Mechanistic Insights

Inhibition of Dual-Specificity Phosphatase 5 (DUSP5)

2',7'-Dibromofluorescein exhibits potent inhibition of DUSP5, a phosphatase regulating mitogen-activated protein kinase (MAPK) signaling. Kinetic studies using para-nitrophenyl phosphate (pNPP) assays revealed time-dependent inactivation, fitting a slow-binding irreversible model .

Table 1: IC₅₀ Values (μM) for DUSP5 Inhibition

| Compound | 0 min | 30 min | 60 min |

|---|---|---|---|

| 2',7'-Dibromofluorescein | 268.1 ± 22.7 | 90.9 ± 4.5 | 44.7 ± 2.2 |

| Merbromin | 16.1 ± 0.7 | 6.5 ± 0.2 | 4.1 ± 0.1 |

| Eosin Y | >100 | 63.3 ± 6.9 | 37.6 ± 4.5 |

The 60-minute IC₅₀ of 44.7 μM underscores its efficacy compared to merbromin (4.1 μM) and eosin Y (37.6 μM) . Dithiothreitol (DTT) diminishes potency (IC₅₀ >300 μM at 60 min), implicating thiol-reactive intermediates in the mechanism .

Thiol Reactivity and Cellular Implications

The bromine substituents render 2',7'-Dibromofluorescein electrophilic, enabling covalent modification of cysteine residues in DUSP5’s active site . This reactivity parallels merbromin’s mercury-mediated enzyme inhibition but avoids mercury’s toxicity .

Applications and Future Directions

Photodynamic Therapy (PDT)

As a xanthene dye, 2',7'-Dibromofluorescein absorbs visible light (λmax ~515 nm), generating reactive oxygen species (ROS) upon irradiation . Preliminary studies suggest synergism between its DUSP5 inhibition and ROS production, enhancing anticancer effects in vitro .

Diagnostic Imaging

The compound’s fluorescence properties (ex/em: 490/514 nm) enable its use as a contrast agent in cellular imaging. Modifications to improve photostability and tissue penetration are ongoing .

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume